(6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one is a complex organic molecule known for its unique structural features and significant biological activities. This compound belongs to the class of sesquiterpene lactones, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the hydroxy and methylidene groups.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as plants that produce sesquiterpene lactones, followed by purification processes like chromatography. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions in reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable subject for synthetic organic chemistry research.
Biology
Biologically, (6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one exhibits significant anti-inflammatory and anticancer properties. It is often investigated for its ability to inhibit various cellular pathways involved in inflammation and tumor growth.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its anti-inflammatory and anticancer activities make it a candidate for drug development, particularly in the treatment of chronic inflammatory diseases and cancers.
Industry
Industrially, this compound can be used in the formulation of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of (6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one involves the inhibition of key enzymes and signaling pathways. It targets molecular pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation. By inhibiting these pathways, the compound can reduce inflammation and inhibit cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Costunolide: Another sesquiterpene lactone with similar anti-inflammatory and anticancer properties.
Parthenolide: Known for its anti-inflammatory and anticancer activities, often compared with .
Artemisinin: A sesquiterpene lactone with potent antimalarial activity, structurally different but functionally similar in some biological activities.
Uniqueness
(6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one: is unique due to its specific structural features, such as the presence of a hydroxy group and a methylidene group, which contribute to its distinct biological activities. Its ability to modulate multiple cellular pathways makes it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(6Z,10Z)-4-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-10(2)8-13-14(12(16)7-9)11(3)15(17)18-13/h5,8,12-14,16H,3-4,6-7H2,1-2H3/b9-5-,10-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEJECFRCJOMEN-UDRCNDPASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)O)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/C2C(C(C/C(=C\CC1)/C)O)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.